molecular formula C19H17N3O2 B12535736 Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-23-0

Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-

Cat. No.: B12535736
CAS No.: 821784-23-0
M. Wt: 319.4 g/mol
InChI Key: ORVGYSWASPQPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Conventions for Polyfunctional Benzamide Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for polyfunctional benzamide derivatives follows hierarchical rules to prioritize functional groups and substituents. For Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-, the parent structure is benzamide , a benzene ring substituted with a carboxamide group (-CONH₂). The numbering of the benzene ring begins at the carboxamide group, designating its position as carbon 1. The primary substituent is located at position 3 of the benzene ring, comprising a pyridin-3-yl group (a pyridine ring attached via its third carbon).

The pyridine ring itself is further substituted at position 5 with a [(3-hydroxyphenyl)methyl]amino group. This substituent consists of an amino group (-NH-) bonded to a methylene bridge (-CH₂-) connected to a 3-hydroxyphenyl moiety (a phenol group substituted at position 3 with a hydroxyl group). The full IUPAC name, therefore, reflects the compound’s topology:

  • Benzamide as the parent structure.
  • 3-pyridinyl indicating the pyridine substituent at position 3 of the benzene ring.
  • 5-[[(3-hydroxyphenyl)methyl]amino] specifying the amino-methyl-phenolic substituent at position 5 of the pyridine ring.

This systematic name adheres to IUPAC rules by enumerating substituents in ascending numerical order and prioritizing the carboxamide group as the principal functional moiety.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 821784-23-0 , a unique identifier critical for unambiguous chemical tracking. Additional identifiers and synonyms include:

Identifier Type Value
CAS Registry Number 821784-23-0
DSSTox Substance ID DTXSID90463887
Molecular Formula C₁₉H₁₇N₃O₂
Synonym SCHEMBL4143243

The molecular formula C₁₉H₁₇N₃O₂ corresponds to a molecular weight of 319.36 g/mol , calculated as follows:

  • Carbon (C): 19 × 12.01 = 228.19
  • Hydrogen (H): 17 × 1.008 = 17.14
  • Nitrogen (N): 3 × 14.01 = 42.03
  • Oxygen (O): 2 × 16.00 = 32.00
    Total : 319.36 g/mol.

Discrepancies in molecular formulas reported across sources (e.g., C₁₈H₁₆N₂O₂ in one instance) likely stem from transcription errors, as the structural analysis confirms the formula C₁₉H₁₇N₃O₂.

Cross-Referencing in Major Chemical Databases

This compound is cataloged in several key chemical databases, enabling researchers to access physicochemical data, synthetic pathways, and safety information:

  • DSSTox : The Distributed Structure-Searchable Toxicity Database lists the compound under DTXSID90463887 , providing regulatory and toxicological profiles.
  • PubChem : While no direct entry exists for CAS 821784-23-0, structurally analogous benzamide derivatives (e.g., PubChem CID 25138014 and 11630952) illustrate the utility of cross-referencing via substituent fragments.
  • ChemSpider : Searches using the CAS number or DSSTox ID yield indirect results, suggesting potential indexing gaps for niche industrial compounds.

Researchers are advised to utilize the CAS number as the primary identifier for database queries, supplemented by the DSSTox ID for toxicity-related applications.

Properties

CAS No.

821784-23-0

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[5-[(3-hydroxyphenyl)methylamino]pyridin-3-yl]benzamide

InChI

InChI=1S/C19H17N3O2/c20-19(24)15-5-2-4-14(8-15)16-9-17(12-21-11-16)22-10-13-3-1-6-18(23)7-13/h1-9,11-12,22-23H,10H2,(H2,20,24)

InChI Key

ORVGYSWASPQPLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Core Benzamide Formation via Acyl Chloride Intermediate

The benzamide moiety is typically synthesized via reaction of a benzoic acid derivative with an amine. For this compound, 3-pyridinecarboxylic acid serves as the starting material:

  • Synthesis of 3-pyridinecarbonyl chloride :

    • 3-Pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C.
    • Example conditions :
      • 3-Pyridinecarboxylic acid (5 mmol) + (COCl)₂ (6 mmol) in DCM (6 mL) with catalytic DMF.
      • Reaction time: 2 hours at 25°C.
  • Amidation :

    • The acyl chloride reacts with ammonia (NH₃) or ammonium hydroxide (NH₄OH) to yield 3-pyridinecarboxamide.
    • Yield : ~85–90% after purification.

Introduction of the (3-Hydroxyphenyl)methylamino Group

The pyridine ring’s 5-position is functionalized via reductive amination or alkylation:

Reductive Amination
  • Intermediate preparation :

    • 5-Amino-3-pyridinecarboxamide is synthesized by reducing 5-nitro-3-pyridinecarboxamide using hydrogen gas (H₂) and 10% Pd/C in methanol.
    • Conditions :
      • 5-Nitro intermediate (1 mmol), 10% Pd/C (15 mg), H₂ balloon, 18 hours at 25°C.
  • Reductive amination :

    • The 5-amino intermediate reacts with 3-hydroxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
    • Conditions :
      • 5-Amino-3-pyridinecarboxamide (1 mmol), 3-hydroxybenzaldehyde (1.2 mmol), NaBH₃CN (1.5 mmol) in methanol (20 mL), 12 hours at 25°C.
    • Yield : ~65–75%.
Alkylation with 3-Hydroxybenzyl Halides
  • Alkylation :
    • 5-Amino-3-pyridinecarboxamide reacts with 3-hydroxybenzyl bromide in the presence of a base (e.g., triethylamine or K₂CO₃).
    • Conditions :
      • 5-Amino intermediate (1 mmol), 3-hydroxybenzyl bromide (1.2 mmol), K₂CO₃ (2 mmol) in acetonitrile (ACN, 15 mL), reflux for 6 hours.
    • Yield : ~70–80%.

Alternative Route: Direct Coupling of Prefunctionalized Intermediates

A one-pot strategy avoids isolating intermediates:

  • Suzuki-Miyaura Coupling :
    • 3-Bromobenzamide reacts with 5-[(3-hydroxyphenyl)methylamino]pyridin-3-ylboronic acid using Pd(PPh₃)₄ as a catalyst.
    • Conditions :
      • 3-Bromobenzamide (1 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 mmol) in dioxane/H₂O (4:1), 80°C for 12 hours.
    • Yield : ~60–70%.

Optimization and Catalysis

Catalytic Systems for Coupling Reactions

  • Ce(III)-catalyzed synthesis : CeCl₃·7H₂O (10 mol%) in ethanol enables efficient pyridyl benzamide formation from nitroolefins and aminopyridines.
  • BOP-mediated amidation : Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) enhances coupling efficiency in DMF.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, ACN) improve reaction rates for alkylation.
  • Low-temperature acyl chloride formation (0–5°C) minimizes side reactions.

Analytical Characterization

The final product is validated using:

  • ¹H NMR :
    • Aromatic protons at δ 7.38–8.23 ppm (benzamide and pyridine).
    • Hydroxyl proton (δ 9.25 ppm, broad singlet).
  • Mass spectrometry :
    • Molecular ion peak at m/z 319.4 [M+H]⁺.
  • IR spectroscopy :
    • C=O stretch at 1639 cm⁻¹ (amide), O–H stretch at 3232 cm⁻¹.

Data Tables

Table 1. Summary of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Reference
Acyl chloride formation (COCl)₂, DCM, 25°C, 2 hours 90
Reductive amination NaBH₃CN, MeOH, 25°C, 12 hours 75
Alkylation 3-Hydroxybenzyl bromide, K₂CO₃, ACN, reflux 80
Suzuki coupling Pd(PPh₃)₄, dioxane/H₂O, 80°C 70

Table 2. Spectral Data for Final Product

Technique Key Signals Reference
¹H NMR (DMSO-d₆) δ 7.38–8.23 (m, aromatic), δ 9.25 (s, OH)
ESI-MS m/z 319.4 [M+H]⁺
IR (KBr) 1639 cm⁻¹ (C=O), 3232 cm⁻¹ (O–H)

Challenges and Recommendations

  • Protection of hydroxyl group : Use tert-butyldimethylsilyl (TBS) ether protection during alkylation to prevent side reactions.
  • Purification : Reverse-phase chromatography (C18 column) effectively isolates the final product.
  • Scalability : Catalytic hydrogenation for nitro reduction is preferable for large-scale synthesis.

Chemical Reactions Analysis

Reaction Mechanisms and Conditions

Table 1: Representative Reaction Conditions

Reaction TypeReagents/ConditionsPurposeReference Source
Amide Bond FormationEDC, HOBt, DMF, rtCoupling of benzamide to pyridine
AlkylationNaBH₃CN, THF, rtInstallation of benzylamine substituent
CondensationPiperidine, ethanol, refluxCyclization in pyrazolo-pyrimidine cores

Structural Analysis and Characterization

Key Techniques :

  • NMR Spectroscopy : Used to confirm the integrity of the amide bond and aromatic regions. For example, the broad singlet at ~5.37 ppm in corresponds to NH₂ groups, which could analogously appear in this compound.

  • Mass Spectrometry : Identifies molecular weight and fragmentation patterns. The target compound’s molecular formula aligns with benzamide derivatives (e.g., C₁₆H₁₆N₄O₂).

  • X-ray Crystallography : Validates supramolecular interactions, such as hydrogen bonding between amide groups and hydroxyl substituents .

Biological and Chemical Significance

Applications in Drug Development :

  • Enzyme Inhibition : Benzamides are known to interact with tyrosine kinases (e.g., Bcr-Abl), as documented in patent literature . The hydroxyphenyl group may enhance selectivity by modulating hydrogen bonding.

  • Antiviral Activity : Structural analogs (e.g., pyrazolo-pyrimidine derivatives) show anti-H5N1 activity, suggesting potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has been studied for its potential as an inhibitor of protein kinases, which are critical in the regulation of cell proliferation and differentiation. Inhibitors of tyrosine kinases have shown promise in treating various neoplastic diseases, including leukemia. Specifically, compounds similar to benzamide derivatives have demonstrated the ability to inhibit mutant forms of kinases associated with aggressive cancer phenotypes, such as Bcr-Abl .
  • Anti-inflammatory Effects :
    • Research indicates that benzamide derivatives can exhibit anti-inflammatory properties. These compounds may modulate pathways involved in inflammation and could be developed into treatments for conditions characterized by chronic inflammation .
  • Antimicrobial Properties :
    • Recent studies have evaluated benzamide derivatives for their antimicrobial efficacy against various pathogens. For instance, modifications of benzamide structures have been shown to possess significant antibacterial activity against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting their potential use in treating bacterial infections .
  • Mechanism of Action :
    • The biological activity of benzamide derivatives often involves the inhibition of specific enzymes or receptors that play a role in disease progression. For example, the inhibition of protein kinase activity can disrupt signaling pathways that lead to tumor growth and metastasis .
  • Case Studies :
    • A study highlighted the synthesis and evaluation of novel benzamide compounds with enhanced binding affinity to target proteins involved in cancer pathways. These compounds exhibited lower IC50 values compared to non-modified analogs, indicating improved efficacy .

Therapeutic Uses

  • Cancer Treatment :
    • Benzamide derivatives are being explored as therapeutic agents for various cancers due to their ability to inhibit critical signaling pathways involved in tumor growth and survival .
  • Chronic Inflammatory Diseases :
    • The anti-inflammatory properties of these compounds make them candidates for treating diseases such as rheumatoid arthritis or inflammatory bowel disease, where modulation of inflammatory responses is crucial .
  • Infection Control :
    • Given their antimicrobial properties, benzamide derivatives could be developed into new antibiotics or adjunct therapies for infections resistant to conventional treatments .

Mechanism of Action

The mechanism of action of Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison :

Nilotinib (CAS-641571-10-0): Structure: Contains a trifluoromethylphenyl group, a pyrimidinylamino substituent, and a 4-methylimidazole ring. Key Difference: Unlike the target compound, Nilotinib lacks the 3-hydroxyphenylmethylamino group but includes a trifluoromethyl group, which enhances metabolic stability and lipophilicity . Pharmacological Role: Approved antineoplastic agent targeting Bcr-Abl tyrosine kinase.

N-Benzyl-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide (RN: 1251691-28-7): Structure: Features a triazolopyrimidinone core with a 3-fluoro-4-methylphenylamino substituent. Key Difference: Incorporates a fluorine atom and a triazole ring, which may confer stronger electrophilic interactions compared to the target compound’s hydroxyphenyl group .

Benzamide, N-[3-[5-[(2S)-2-amino-3-phenylpropoxy]-3-(3-methyl-1H-indazol-5-yl)-2-pyridinyl]phenyl]-2,6-difluoro- (CAS: 864771-65-3): Structure: Contains a difluorobenzamide group, an indazole ring, and a chiral aminopropoxy chain. Key Difference: The difluoro substitution and indazole moiety enhance binding to hydrophobic pockets in enzymatic targets, contrasting with the target compound’s hydroxyl group .

Pharmacological and Physicochemical Properties

Data Table : Comparative Analysis

Property Target Compound Nilotinib N-Benzyl Triazolopyrimidinone Difluoro-Indazole Benzamide
Molecular Weight Not explicitly reported 529.52 g/mol Not explicitly reported Not explicitly reported
Key Substituents 3-hydroxyphenylmethylamino Trifluoromethyl, pyrimidinyl 3-fluoro-4-methylphenylamino 2,6-difluoro, indazole
Hydrogen Bond Donors 2 (NH, OH) 3 (NH groups) 2 (NH groups) 3 (NH groups)
Therapeutic Target Not reported Bcr-Abl kinase Not reported Kinase/Receptor (inferred)
Solubility Likely moderate (polar OH) Low (lipophilic CF3) Moderate (fluorine enhances polarity) Low (hydrophobic indazole)

Research Findings and Mechanistic Insights

  • Nilotinib : Demonstrated efficacy in chronic myeloid leukemia (CML) due to its high specificity for Bcr-Abl kinase. The trifluoromethyl group contributes to prolonged half-life but may increase toxicity risks .
  • The lack of a hydroxyl group may reduce off-target interactions compared to the target compound .
  • Hydroxyphenyl vs. Fluorophenyl : The 3-hydroxyphenyl group in the target compound may improve water solubility compared to fluorinated analogs but could also increase susceptibility to metabolic oxidation .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]- is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C19H21N3O\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}

This structure features a benzamide core with a pyridine ring and a hydroxyphenyl substituent, which are critical for its biological activity.

Biological Activity Overview

Benzamide derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Benzamide derivatives have shown promising antibacterial effects against various pathogens. For instance, certain pyrrole-benzamide derivatives exhibit MIC values as low as 3.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antiparasitic Effects : The benzamide scaffold has been evaluated for activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi. A study reported that specific benzamide derivatives displayed significant activity against these parasites, indicating their potential as antiparasitic agents .
  • Anticancer Properties : Some benzamide compounds have been identified as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy. For example, N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been characterized as an orally active HDAC inhibitor .

Structure-Activity Relationships (SAR)

Understanding the SAR of benzamide derivatives is vital for optimizing their biological activity. Key findings include:

  • Substituent Effects : The presence of hydroxyl groups and nitrogen heterocycles significantly enhances the biological activity of benzamide compounds. For instance, the introduction of a hydroxyphenyl group has been linked to increased potency against certain cancer cell lines .
  • Pyridine Ring Influence : The incorporation of a pyridine ring in the structure often improves the solubility and bioavailability of the compounds, making them more effective in vivo .

Case Studies

  • Antiparasitic Activity :
    • A series of N-benzoyl-2-hydroxybenzamides were synthesized and tested against T. gondii and P. falciparum. Compound 1r demonstrated superior activity against these parasites with an IC50 value indicating potent efficacy .
  • Anticancer Activity :
    • Benzamide derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. A study showed that certain benzamide porphyrins exhibited IC50 values ranging from 0.66 μM to 3.71 μM against A549 lung cancer cells, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
Benzamide 1rAntiparasiticT. gondii, P. falciparumVaries (potent)
Pyrrole-Benzamide DerivativeAntibacterialS. aureus, E. coli3.125 μg/mL
HDAC InhibitorAnticancerA549 (lung cancer)0.66 - 3.71 μM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-?

  • Methodology :

  • Step 1 : Start with methyl-5-(3-hydroxyphenyl)furan-2-carboxylate as a precursor. Substitute the carboxylate group with aminobenzophenone derivatives via nucleophilic acyl substitution.
  • Step 2 : Introduce the 3-hydroxyphenylmethylamine moiety to the pyridine ring using a Buchwald-Hartwig coupling under inert conditions (N₂ atmosphere) with Pd catalysts .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>98%) .
  • Key Considerations : Optimize reaction temperature (typically 80–110°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) to minimize byproducts like unreacted pyridine intermediates.

Q. How can NMR and mass spectrometry validate the structural integrity of this benzamide derivative?

  • Methodology :

  • ¹H/¹³C NMR : Compare experimental spectra with computational predictions (e.g., DFT calculations). Key signals include:
  • Aromatic protons (δ 7.2–8.5 ppm for pyridine and benzene rings).
  • Hydroxyl group (δ 5.2–5.8 ppm, broad singlet).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values. Use electrospray ionization (ESI) in positive ion mode .
    • Data Interpretation : Cross-reference with published spectra of analogous benzamide derivatives (e.g., N-(3-benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide) to resolve ambiguities .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in studies of this compound’s glucokinase activation potential?

  • Methodology :

  • In vitro Assays : Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293T transfected with human glucokinase). Normalize activity to positive controls (e.g., Roche GK activator RO0281675).
  • Machine Learning : Train classifiers (e.g., random forests) on structural descriptors (logP, PSA, H-bond donors) to predict activity outliers. Validate with SHAP analysis to identify critical functional groups .
  • Table 1 : Example Bioactivity Data Contradictions
StudyEC₅₀ (µM)Cell LineKey Finding
A0.8HepG2Strong activation
B12.5INS-1No activity
  • Resolution : Investigate cell-specific factors (e.g., metabolic enzyme expression) using RNA-seq or CRISPR knockouts .

Q. How can computational modeling predict the binding affinity of this benzamide derivative to target enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of glucokinase (PDB: 4L3Q). Parameterize ligand force fields with GAFF2 and assign charges via AM1-BCC.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability. Calculate binding free energy via MM-PBSA (ΔG < −8 kcal/mol indicates high affinity) .
    • Validation : Compare docking poses with X-ray co-crystallography data (if available) or mutagenesis studies (e.g., alanine scanning of catalytic residues).

Q. What analytical methods detect degradation products under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to:
  • Acidic (0.1 M HCl, 40°C),
  • Basic (0.1 M NaOH, 40°C),
  • Oxidative (3% H₂O₂, 25°C).
  • LC-MS/MS Analysis : Use a C18 column (2.6 µm, 100 Å) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor degradation markers (e.g., hydrolyzed amide bonds at m/z 180.1) .
    • Mitigation : Stabilize formulations with cryoprotectants (e.g., trehalose) for long-term storage at −80°C .

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Document batch-to-batch variability in purity (>95% by HPLC) and yield (typically 60–75% after optimization) .
  • Biological Assays : Include negative controls (DMSO vehicle) and validate assays with orthogonal methods (e.g., fluorescence polarization for binding vs. enzymatic activity).
  • Data Transparency : Share raw spectral data (NMR, MS) in supplementary materials and deposit crystallographic data in public repositories (e.g., Cambridge Structural Database).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.